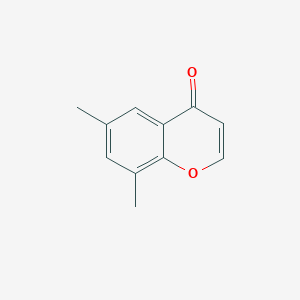
6,8-Dimethylchromone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethylchromone is a chemical compound belonging to the chromone family, characterized by a benzopyranone structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C12H10O2, and it is often used as a building block in organic synthesis due to its unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6,8-Dimethylchromone can be synthesized through several methods. One common approach involves the cyclization of 2-hydroxyacetophenone derivatives. For instance, the reaction of 2-hydroxy-5,7-dimethylacetophenone with ethyl formate in the presence of a base such as sodium ethoxide can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 6,8-Dimethylchromone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines or hydrazines can react with this compound under mild conditions.
Major Products Formed:
Oxidation: this compound-3-carboxylic acid.
Reduction: 6,8-Dimethylchromanol.
Substitution: Various substituted chromone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6,8-Dimethylchromone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme activities and metabolic pathways.
Medicine: Research has shown its potential as an antifungal and anticancer agent due to its ability to inhibit certain enzymes and pathways.
Industry: It is used in the production of dyes, fragrances, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6,8-dimethylchromone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparación Con Compuestos Similares
- 3-Formylchromone
- 6-Methylchromone
- 8-Methylchromone
Comparison: 6,8-Dimethylchromone is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Compared to other chromones, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .
Propiedades
IUPAC Name |
6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNLPTNRNXQAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=CO2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(Aminomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]propanedinitrile](/img/structure/B13793880.png)
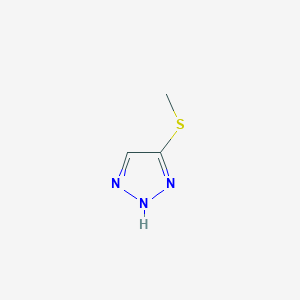

![(6-Hydroxy-5-methyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate](/img/structure/B13793897.png)
![Methyl 4-(7-methyl-4-oxo-2-phenyl-4,7-dihydrofuro[2,3-b]pyridin-3-yl)benzoate](/img/structure/B13793902.png)
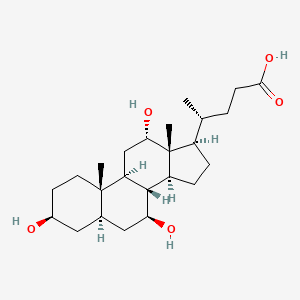
![2,6-Diazaspiro[4.5]decane-2-acetic acid, 1-oxo-, methyl ester](/img/structure/B13793917.png)
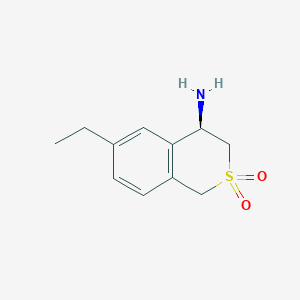
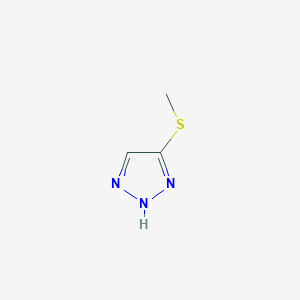
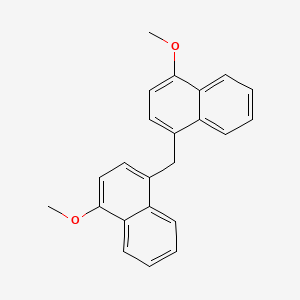
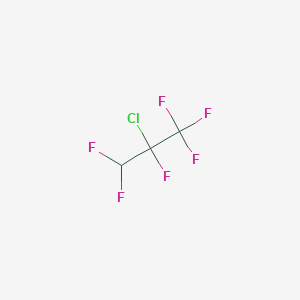
![1-[2-Chloro-3-(trifluoromethoxy)phenyl]-4-ethylpiperazine](/img/structure/B13793954.png)
![5-ethoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13793958.png)
![1-[2-Methyl-3-[4-(phenylthio)phenyl]propyl]-1H-imidazolium chloride](/img/structure/B13793963.png)
